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Compound of Interest

Compound Name: Ditigloylteloidine

Cat. No.: B207894 Get Quote

A comprehensive analysis of the nuclear magnetic resonance and mass spectrometry data for

Ditigloylteloidine, intended for researchers, scientists, and drug development professionals.

Introduction

Ditigloylteloidine is a tropane alkaloid characterized by a teloidine core esterified with two

tigloyl groups. Tropane alkaloids are a class of bicyclic [3.2.1] organic compounds and are of

significant interest in the field of pharmacology due to their diverse physiological activities.

Understanding the precise chemical structure and spectroscopic properties of

Ditigloylteloidine is crucial for its identification, characterization, and potential application in

drug discovery and development. This guide provides a detailed overview of its Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols for

data acquisition, and a logical workflow for its analysis.

Due to the limited availability of public domain spectroscopic data for Ditigloylteloidine, this

guide presents predicted spectroscopic values and characteristic data for its core components:

the teloidine skeleton and tigloyl ester groups. This information is derived from spectral data of

structurally related tropane alkaloids and tiglate esters.

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule. For Ditigloylteloidine, both ¹H and ¹³C NMR
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data are essential for structural elucidation.

Table 1: Predicted ¹H NMR Spectroscopic Data for Ditigloylteloidine (in CDCl₃)

Proton
Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constant

(J) in Hz

H-1, H-5 3.2 - 3.5 br s -

H-2, H-4 (axial) 1.8 - 2.0 m -

H-2, H-4 (equatorial) 2.1 - 2.3 m -

H-3 5.0 - 5.2 t ~5.0

H-6 5.2 - 5.4 d ~6.0

H-7 4.0 - 4.2 d ~6.0

N-CH₃ 2.3 - 2.5 s -

Tigloyl H-2' 6.8 - 7.0 qq 7.0, 1.5

Tigloyl H-3' 1.8 - 1.9 dq 7.0, 1.0

Tigloyl H-4' 1.7 - 1.8 qd 1.5, 1.0

Table 2: Predicted ¹³C NMR Spectroscopic Data for Ditigloylteloidine (in CDCl₃)
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Carbon Predicted Chemical Shift (ppm)

C-1, C-5 60 - 65

C-2, C-4 25 - 30

C-3 70 - 75

C-6, C-7 75 - 80

N-CH₃ 40 - 45

Tigloyl C-1' 165 - 170

Tigloyl C-2' 128 - 130

Tigloyl C-3' 138 - 140

Tigloyl C-4' 12 - 15

Tigloyl C-5' 14 - 16

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to gain structural information through fragmentation analysis.

Table 3: Predicted Mass Spectrometry Data for Ditigloylteloidine

Ion Predicted m/z Description

[M+H]⁺ 352.2069 Protonated Molecule

[M-Tigloyl]⁺ 252.1545 Loss of one tigloyl group

[M-2Tigloyl]⁺ 152.1021
Loss of both tigloyl groups

(Teloidine core)

Tigloyl fragment 83.0497
Fragment corresponding to the

tigloyl acylium ion

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b207894?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b207894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Data Acquisition
High-resolution ¹H and ¹³C NMR spectra should be acquired on a spectrometer operating at a

field strength of 400 MHz or higher.

Sample Preparation: Dissolve approximately 5-10 mg of Ditigloylteloidine in 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

¹H NMR Spectroscopy: Acquire the spectrum using a standard single-pulse experiment.

Typical parameters include a spectral width of 12 ppm, an acquisition time of 3 seconds, and

a relaxation delay of 2 seconds.

¹³C NMR Spectroscopy: Obtain the spectrum using a proton-decoupled pulse sequence.

Typical parameters include a spectral width of 220 ppm, an acquisition time of 1 second, and

a relaxation delay of 2 seconds.

2D NMR Spectroscopy: To aid in the complete assignment of proton and carbon signals, it is

recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy),

HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple

Bond Correlation).

Mass Spectrometry Data Acquisition
High-resolution mass spectra can be obtained using an Electrospray Ionization (ESI) source

coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

Sample Preparation: Prepare a dilute solution of Ditigloylteloidine (approximately 10

µg/mL) in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid to facilitate

protonation.

Infusion: Introduce the sample into the ESI source at a flow rate of 5-10 µL/min.

Mass Analysis: Acquire the mass spectrum in positive ion mode over a mass range of m/z

100-500. For fragmentation studies (MS/MS), select the protonated molecular ion ([M+H]⁺)

as the precursor ion and apply collision-induced dissociation (CID) with varying collision

energies.
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Data Analysis and Interpretation Workflow
The following diagram illustrates the logical workflow for the analysis and structural

confirmation of Ditigloylteloidine using the acquired spectroscopic data.

Workflow for Spectroscopic Analysis of Ditigloylteloidine
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Caption: Logical workflow for the analysis of Ditigloylteloidine.

Signaling Pathways and Experimental Workflows
While specific signaling pathways involving Ditigloylteloidine are not yet extensively

documented, tropane alkaloids, in general, are known to interact with muscarinic acetylcholine

receptors. The following diagram illustrates a generalized experimental workflow for screening

the bioactivity of a novel tropane alkaloid like Ditigloylteloidine.
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Experimental Workflow for Bioactivity Screening
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Caption: Workflow for bioactivity screening of Ditigloylteloidine.
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This technical guide provides a foundational understanding of the expected spectroscopic

properties of Ditigloylteloidine and a framework for its analysis. The presented data and

protocols are essential for any researcher or professional involved in the study and

development of novel tropane alkaloids.

To cite this document: BenchChem. [In-depth Technical Guide: Spectroscopic Data of
Ditigloylteloidine (NMR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b207894#spectroscopic-data-of-ditigloylteloidine-nmr-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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